molecular formula C22H18ClN5O3S B11199354 N-(4-acetylphenyl)-2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide

N-(4-acetylphenyl)-2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide

Cat. No.: B11199354
M. Wt: 467.9 g/mol
InChI Key: BMEDLASMVOGUBO-UHFFFAOYSA-N
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Description

N-(4-ACETYLPHENYL)-2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an acetylphenyl group, a chlorophenylmethylsulfanyl group, and a triazolopyrazinyl moiety, making it a subject of interest for scientific research.

Preparation Methods

The synthesis of N-(4-ACETYLPHENYL)-2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDE involves multiple steps, including the formation of the triazolopyrazinyl core and the subsequent attachment of the acetylphenyl and chlorophenylmethylsulfanyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

N-(4-ACETYLPHENYL)-2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, using reagents like halogens or nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acids or bases.

Scientific Research Applications

N-(4-ACETYLPHENYL)-2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-ACETYLPHENYL)-2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on elucidating the compound’s binding affinity, selectivity, and downstream effects.

Comparison with Similar Compounds

N-(4-ACETYLPHENYL)-2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDE can be compared with similar compounds such as:

  • N-(4-ACETYLPHENYL)-2-(8-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDE
  • N-(4-ACETYLPHENYL)-2-(8-{[(4-BROMOPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDE

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can lead to variations in their chemical reactivity, biological activity, and potential applications. The uniqueness of N-(4-ACETYLPHENYL)-2-(8-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL)ACETAMIDE lies in its specific combination of functional groups, which may confer distinct properties and advantages in certain applications.

Properties

Molecular Formula

C22H18ClN5O3S

Molecular Weight

467.9 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[8-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

InChI

InChI=1S/C22H18ClN5O3S/c1-14(29)16-4-8-18(9-5-16)25-19(30)12-28-22(31)27-11-10-24-21(20(27)26-28)32-13-15-2-6-17(23)7-3-15/h2-11H,12-13H2,1H3,(H,25,30)

InChI Key

BMEDLASMVOGUBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SCC4=CC=C(C=C4)Cl

Origin of Product

United States

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